molecular formula C12H13F2NO2 B4049178 2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide

2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B4049178
M. Wt: 241.23 g/mol
InChI Key: REQMBAOZXBMLKQ-UHFFFAOYSA-N
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Description

2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-difluoro-N-(tetrahydro-2-furanylmethyl)benzamide is 241.09143498 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination Techniques in Organic Synthesis

The development of novel fluorination techniques is crucial in organic synthesis, given the importance of fluorinated compounds in pharmaceuticals and agrochemicals. For instance, the work by Wang, Mei, and Yu (2009) demonstrates a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination protocol using N-fluoro-2,4,6-trimethylpyridinium triflate, highlighting the applicability of such methodologies in medicinal chemistry and synthesis due to the conversion of triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).

Fluorescence Sensing and Imaging

The ingenious modification of molecular structures, such as the one found in 2,3-difluoro-N-(tetrahydro-2-furanylmethyl)benzamide, can significantly affect the properties of molecules, making them suitable for applications in fluorescence sensing and imaging. Han et al. (2018) demonstrated how altering the molecular structure can regulate excited-state intramolecular proton transfer and charge transfer characteristics, opening new windows for developing fluorescent probes and organic radiation scintillators (Han et al., 2018).

Antimicrobial Activity

Compounds with fluorine modifications have shown promising antimicrobial activity. Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) and evaluated their antifungal and antibacterial activity, proposing structure-activity relationships (Carmellino et al., 1994).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated molecules is pivotal for the pharmaceutical and agrochemical industries due to their unique properties. Cui et al. (2023) reported on the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers, demonstrating a protocol with broad substrate compatibility and high regioselectivity, which suppresses β-F elimination and dialkenylation of benzamides (Cui et al., 2023).

Properties

IUPAC Name

2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMBAOZXBMLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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